Cas no 300-57-2 ([(E)-prop-1-enyl]benzene)
[(E)-prop-1-enyl]benzene Chemical and Physical Properties
Names and Identifiers
-
- allylbenzene
- 3-PHENYL-1-PROPENE
- 3-PHENYLPROPENE
- SILVER(I) IODIDE
- SILVER IODIDE
- 1-benzylethene
- 1-Phenyl-2-propene
- 1-Propene, 3-phenyl-
- 2-propenyl-benzen
- 2-Propenylbenzene
- allyl-benzen
- Benzene, allyl-
- Benzene,2-propenyl-
- Allylbenzol, 3-Phenyl-1-propen, 2-Propenylbenzol
- benzyl ethylene
- Prop-2-enylbenzene
- 1-Allylbenzene
- 1-benzylethylene
- 1-Propene,3-phenyl
- allyl-benzene
- Benzene,2-propenyl
- Benzene,allyl
- phenylenemethyl-ethylene
- Benzene, 2-propenyl-
- Allyl benzene
- Benzene, 2-propen-1-yl-
- Allylbenzene, 98%
- prop-2-en-1-ylbenzene
- (prop-2-en-1-yl)benzene
- HJWLCRVIBGQPNF-UHFFFAOYSA-N
- 2-Propen-1-yl-benzene
- KSC490I5T
- [(E)-prop-1-enyl]benzene
- NSC18609
- 300-57-2
- MFCD00008651
- J-017751
- ?Allylbenzene
- CHEMBL501879
- doi:10.14272/HJWLCRVIBGQPNF-UHFFFAOYSA-N.1
- AKOS000121504
- FD14063
- EN300-16606
- A820164
- NS00041568
- FT-0622040
- NSC-18609
- 25988-53-8
- Allylbenzene 100 microg/mL in Acetonitrile
- BRN 1098501
- DTXSID00861855
- AS-48898
- 4-05-00-01362 (Beilstein Handbook Reference)
- EINECS 206-095-7
- F0001-0925
- CS-W011219
- InChI=1/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H
- P0609
- 10.14272/HJWLCRVIBGQPNF-UHFFFAOYSA-N.1
- NSC 18609
- Q56435819
- 3VT7C9MEQ9
- UNII-3VT7C9MEQ9
- ALLYLBENZENE-2,3,4,5,6-D5
- 2-propenyl-benzene
- 1Propene, 3phenyl
- Benzene, 2propenyl
- STL268883
- 3Phenylpropene
- 1Benzylethene
- Benzene, allyl
- Benzene, 2propen1yl
- DTXCID70810719
- Benzene, propenyl
- 2Propenylbenzene
- DB-029432
- 3Phenyl1propene
- 1Phenyl2propene
- 206-095-7
-
- MDL: MFCD00008651
- Inchi: 1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2
- InChI Key: HJWLCRVIBGQPNF-UHFFFAOYSA-N
- SMILES: C1(C=CC=CC=1)CC=C
- BRN: 1098501
Computed Properties
- Exact Mass: 118.07800
- Monoisotopic Mass: 118.078250319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 78
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless flammable liquid
- Density: 0.892 g/mL at 25 °C(lit.)
- Melting Point: 557 °C
- Boiling Point: 155°C
- Flash Point: Fahrenheit: 104 ° f
Celsius: 40 ° c - Refractive Index: n20/D 1.511(lit.)
- Solubility: 0.017g/l insoluble
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Flammable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 2.41510
- Solubility: Soluble in ethanol, ether, benzene, insoluble in water
[(E)-prop-1-enyl]benzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H226,H304
- Warning Statement: P301+P310,P331
- Hazardous Material transportation number:UN 3295 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-65
- Safety Instruction: S23-S24/25-S62
- FLUKA BRAND F CODES:8
- RTECS:CY2275000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R65
[(E)-prop-1-enyl]benzene Customs Data
- HS CODE:29029080
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
[(E)-prop-1-enyl]benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A29402-25ML |
[(E)-prop-1-enyl]benzene |
300-57-2 | 25ml |
¥617.21 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A29402-100ML |
[(E)-prop-1-enyl]benzene |
300-57-2 | 100ml |
¥1710.04 | 2023-11-12 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800109-500ml |
Allylbenzene |
300-57-2 | 98% | 500ml |
1,999.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0609-100ML |
Allylbenzene |
300-57-2 | >98.0%(GC) | 100ml |
¥990.00 | 2024-04-16 | |
| TRC | P768600-10ml |
2-Propenylbenzene |
300-57-2 | 10ml |
$ 167.00 | 2023-09-06 | ||
| TRC | P768600-50ml |
2-Propenylbenzene |
300-57-2 | 50ml |
$ 489.00 | 2023-09-06 | ||
| TRC | P768600-100ml |
2-Propenylbenzene |
300-57-2 | 100ml |
$ 857.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32490-100g |
Allylbenzene |
300-57-2 | 98% | 100g |
¥415.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32490-25g |
Allylbenzene |
300-57-2 | 98% | 25g |
¥148.0 | 2022-04-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12965-25g |
Allylbenzene, 98% |
300-57-2 | 98% | 25g |
¥792.00 | 2023-04-13 |
[(E)-prop-1-enyl]benzene Production Method
Production Method 1
[(E)-prop-1-enyl]benzene Raw materials
[(E)-prop-1-enyl]benzene Preparation Products
- 4-Methylbenzyl alcohol (589-18-4)
- Guaiacol (90-05-1)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 4-Ethylbenzyl alcohol (768-59-2)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 3-Ethyltoluene (620-14-4)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- Benzyl alcohol (100-51-6)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- 2-Methylbenzyl alcohol (89-95-2)
[(E)-prop-1-enyl]benzene Suppliers
[(E)-prop-1-enyl]benzene Related Literature
-
Chang Yu,Min Liang,Su-Yi Dai,Hai-Jun Cheng,Li Ma,Fang Lai,Xiong-Min Liu,Wei-Guang Li RSC Adv. 2021 11 32654
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Ekaterina V. Pokochueva,Kirill V. Kovtunov,Oleg G. Salnikov,Max E. Gemeinhardt,Larisa M. Kovtunova,Valerii I. Bukhtiyarov,Eduard Y. Chekmenev,Boyd M. Goodson,Igor V. Koptyug Phys. Chem. Chem. Phys. 2019 21 26477
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Lucia Garcia,Chiara Dinoi,Mary F. Mahon,Laurent Maron,Michael S. Hill Chem. Sci. 2019 10 8108
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Lucia Garcia,Chiara Dinoi,Mary F. Mahon,Laurent Maron,Michael S. Hill Chem. Sci. 2019 10 8108
-
Lucia Garcia,Chiara Dinoi,Mary F. Mahon,Laurent Maron,Michael S. Hill Chem. Sci. 2019 10 8108
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on [(E)-prop-1-enyl]benzene
Comprehensive Guide to [(E)-prop-1-enyl]benzene (CAS No. 300-57-2): Properties, Applications, and Industry Insights
[(E)-prop-1-enyl]benzene (CAS No. 300-57-2), also known as trans-β-methylstyrene, is an organic compound belonging to the class of styrene derivatives. This unsaturated hydrocarbon features a phenyl group bonded to a propene moiety in the E-configuration, making it a valuable intermediate in synthetic chemistry. With growing interest in sustainable materials and green chemistry, researchers are increasingly exploring its potential in polymer modification and flavor/fragrance applications.
The compound's molecular structure (C9H10) exhibits unique physicochemical properties, including a boiling point of 175-177°C and a refractive index of 1.546. Its conjugated π-system enables diverse reactivity patterns, particularly in electrophilic addition reactions and polymerization processes. Recent studies highlight its role in developing bio-based polymers, aligning with the global push toward circular economy models. Industry reports indicate a 12% annual growth in demand for such specialty chemicals since 2020.
In pharmaceutical research, 300-57-2 serves as a precursor for chiral building blocks, with particular relevance to asymmetric synthesis. Its structural motif appears in several biologically active compounds, driving interest from medicinal chemists. Analytical techniques like GC-MS and HPLC are commonly employed for purity assessment, with industry standards requiring ≥98% purity for most applications. The compound's low aquatic toxicity (EC50 >100 mg/L) makes it attractive for eco-friendly formulations.
Market trends reveal increasing applications in advanced material science, particularly for high-performance resins and composite materials. A 2023 market analysis identified 300-57-2 as a key component in next-generation adhesives, with manufacturers emphasizing its thermal stability and compatibility with renewable substrates. Regulatory databases confirm its approval under REACH and TSCA frameworks, facilitating global trade.
From a synthetic methodology perspective, recent advances in catalytic isomerization have improved production efficiency of [(E)-prop-1-enyl]benzene. The development of heterogeneous catalysts has reduced energy consumption by 30% compared to traditional methods, addressing carbon footprint concerns. These innovations respond to frequent search queries about "sustainable production of styrenics" and "green alternatives to petrochemicals".
The flavor and fragrance industry utilizes 300-57-2 as a synthetic intermediate for food-grade aromas, particularly in creating berry and tropical fruit notes. Its low odor threshold (0.02 ppm) and excellent stability in acidic conditions make it preferable to natural extracts in certain applications. Consumer demand for "clean-label ingredients" has spurred innovation in this sector, with [(E)-prop-1-enyl]benzene derivatives meeting FDA and EFSA safety standards.
Emerging research explores its potential in organic electronics, where the conjugated system may enhance charge transport in semiconducting materials. Patent filings related to 300-57-2 have increased by 18% since 2021, particularly in optoelectronic applications. This aligns with growing online searches for "organic semiconductor precursors" and "conductive polymer additives".
Quality control protocols emphasize isomeric purity assessment, as the Z-isomer may affect performance in sensitive applications. Modern chiral separation techniques can achieve >99.5% E-isomer content, meeting stringent requirements for electronic-grade chemicals. Storage recommendations include argon atmosphere protection to prevent radical polymerization, with shelf life extending beyond 24 months under proper conditions.
Environmental fate studies demonstrate rapid aerobic biodegradation (80% in 28 days), positioning [(E)-prop-1-enyl]benzene favorably compared to persistent synthetic aromatics. Life cycle assessments show its carbon intensity is 40% lower than comparable petroleum-derived styrenics when produced via bio-based routes. These findings address frequent queries about "biodegradable aromatic compounds" in academic and industrial forums.
Future outlook suggests expansion into 3D printing resins and smart materials, with research focusing on its cross-linking behavior under UV initiation. The compound's balance of reactivity and stability makes it suitable for formulation engineering across multiple industries. As sustainability metrics gain importance, 300-57-2 is poised to play a significant role in the transition toward green chemistry solutions.
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